![molecular formula C13H16F2N2O2 B239577 3,5-difluoro-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B239577.png)
3,5-difluoro-N-[2-(4-morpholinyl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-difluoro-N-[2-(4-morpholinyl)ethyl]benzamide, also known as DF-ME-benzamide, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is synthesized through a series of chemical reactions, and its mechanism of action involves binding to specific receptors in the body.
Scientific Research Applications
3,5-difluoro-N-[2-(4-morpholinyl)ethyl]benzamideide has been shown to have potential pharmacological properties, making it a promising compound for scientific research. It has been studied for its potential use in treating various diseases, including cancer, diabetes, and neurological disorders. 3,5-difluoro-N-[2-(4-morpholinyl)ethyl]benzamideide has also been studied for its potential as a diagnostic tool for certain diseases.
Mechanism of Action
3,5-difluoro-N-[2-(4-morpholinyl)ethyl]benzamideide acts as a selective antagonist of the dopamine D3 receptor, which is involved in various physiological processes, including movement, motivation, and reward. By binding to this receptor, 3,5-difluoro-N-[2-(4-morpholinyl)ethyl]benzamideide can modulate these processes and potentially treat diseases that involve dysfunction of the dopamine system.
Biochemical and Physiological Effects
3,5-difluoro-N-[2-(4-morpholinyl)ethyl]benzamideide has been shown to have various biochemical and physiological effects in animal models. It has been shown to decrease the growth of cancer cells, improve glucose tolerance in diabetic mice, and improve cognitive function in animal models of neurological disorders.
Advantages and Limitations for Lab Experiments
3,5-difluoro-N-[2-(4-morpholinyl)ethyl]benzamideide has several advantages for use in lab experiments. It is a highly selective compound, which allows for more precise modulation of the dopamine system. It also has a relatively low toxicity profile, making it safe for use in animal studies. However, 3,5-difluoro-N-[2-(4-morpholinyl)ethyl]benzamideide has limitations in terms of its solubility and stability, which can affect its effectiveness in experiments.
Future Directions
For research include exploring its potential use in combination with other drugs and developing more stable and soluble analogs.
Synthesis Methods
3,5-difluoro-N-[2-(4-morpholinyl)ethyl]benzamideide is synthesized through a series of chemical reactions, starting with the reaction of 3,5-difluoroaniline with 4-morpholineethanol. This reaction produces 3,5-difluoro-N-(2-hydroxyethyl)aniline, which is then reacted with benzoyl chloride to form 3,5-difluoro-N-[2-(4-morpholinyl)ethyl]benzamideide. The final product is purified through a series of chromatography techniques to obtain a high purity compound.
properties
Product Name |
3,5-difluoro-N-[2-(4-morpholinyl)ethyl]benzamide |
---|---|
Molecular Formula |
C13H16F2N2O2 |
Molecular Weight |
270.27 g/mol |
IUPAC Name |
3,5-difluoro-N-(2-morpholin-4-ylethyl)benzamide |
InChI |
InChI=1S/C13H16F2N2O2/c14-11-7-10(8-12(15)9-11)13(18)16-1-2-17-3-5-19-6-4-17/h7-9H,1-6H2,(H,16,18) |
InChI Key |
LPWNSTONKJYHBR-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCNC(=O)C2=CC(=CC(=C2)F)F |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.